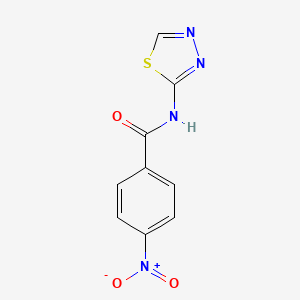

4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of 4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide consists of a benzamide moiety substituted with a nitro group and a 1,3,4-thiadiazole ring, making it a molecule of interest in medicinal chemistry .

Eigenschaften

Molekularformel |

C9H6N4O3S |

|---|---|

Molekulargewicht |

250.24 g/mol |

IUPAC-Name |

4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C9H6N4O3S/c14-8(11-9-12-10-5-17-9)6-1-3-7(4-2-6)13(15)16/h1-5H,(H,11,12,14) |

InChI-Schlüssel |

WRYLWIYFSMAOJA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=CS2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid beinhaltet typischerweise die Reaktion von 4-Nitrobenzoesäure mit Thiosemicarbazid, gefolgt von einer Cyclisierung zur Bildung des 1,3,4-Thiadiazol-Rings . Die Reaktionsbedingungen umfassen oft die Verwendung von Ethanol als Lösungsmittel und das Erhitzen unter Rückfluss . Die allgemeinen Schritte sind wie folgt:

Bildung von Thiosemicarbazon: 4-Nitrobenzoesäure reagiert mit Thiosemicarbazid in Gegenwart von Ethanol zur Bildung des entsprechenden Thiosemicarbazons.

Cyclisierung: Das Thiosemicarbazon unterliegt einer Cyclisierung unter sauren Bedingungen, um den 1,3,4-Thiadiazol-Ring zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 4-Nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid ähneln der Laborsynthese, werden jedoch zur Verarbeitung größerer Mengen hochskaliert. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Zink und Essigsäure zu einer Aminogruppe reduziert werden.

Substitution: Der Thiadiazol-Ring kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den 2. und 5. Positionen.

Häufige Reagenzien und Bedingungen

Reduktion: Zink und Essigsäure werden üblicherweise für die Reduktion der Nitrogruppe verwendet.

Substitution: Nukleophile Substitutionsreaktionen erfordern oft die Verwendung von Basen wie Kaliumcarbonat und Lösungsmitteln wie Aceton.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid beinhaltet mehrere Wege:

Antikrebsaktivität: Die Verbindung induziert Apoptose in Krebszellen über den Caspase-abhängigen Weg.

Antimikrobielle Aktivität: Die Verbindung stört die Synthese der bakteriellen Zellwand und hemmt die DNA-Replikation, was zum Absterben bakterieller Zellen führt.

Entzündungshemmende Aktivität: Es hemmt die Produktion proinflammatorischer Zytokine und reduziert Entzündungen.

Wirkmechanismus

The mechanism of action of 4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves several pathways:

Anticancer Activity: The compound induces apoptosis in cancer cells via the caspase-dependent pathway.

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits DNA replication, leading to bacterial cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Vergleich Mit ähnlichen Verbindungen

4-Nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid kann mit anderen ähnlichen Verbindungen verglichen werden:

N-(5-(Trifluormethyl)-1,3,4-Thiadiazol-2-yl)benzamid: Diese Verbindung zeigt ebenfalls Antikrebsaktivität, hat aber eine Trifluormethylgruppe anstelle einer Nitrogruppe.

2-Amino-1,3,4-Thiadiazol: Diese Verbindung ist bekannt für ihre antimikrobielle Aktivität und dient als Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe.

Die Einzigartigkeit von 4-Nitro-N-(1,3,4-Thiadiazol-2-yl)benzamid liegt in der Kombination aus einer Nitrogruppe und einem 1,3,4-Thiadiazol-Ring, die zu seinen vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beiträgt .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.